molecular formula C12H12N6O2S B13994375 3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide CAS No. 70421-80-6

3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide

Cat. No.: B13994375
CAS No.: 70421-80-6
M. Wt: 304.33 g/mol
InChI Key: GISMGWKERVLKGO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a diazenyl group attached to a pyrazole ring, which is further substituted with a nitrophenyl group and a carbothioamide group. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.

Preparation Methods

The synthesis of 3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide typically involves the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with hydrazinecarbothioamide . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

70421-80-6

Molecular Formula

C12H12N6O2S

Molecular Weight

304.33 g/mol

IUPAC Name

3,5-dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide

InChI

InChI=1S/C12H12N6O2S/c1-7-11(8(2)17(16-7)12(13)21)15-14-9-3-5-10(6-4-9)18(19)20/h3-6H,1-2H3,(H2,13,21)

InChI Key

GISMGWKERVLKGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=S)N)C)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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